Technical Guide: D-Glucose Pentaacetate – Structure, Synthesis, and Pharmaceutical Applications
Technical Guide: D-Glucose Pentaacetate – Structure, Synthesis, and Pharmaceutical Applications
The following technical guide details the structure, properties, and applications of D-Glucose pentaacetate.
Executive Summary
D-Glucose pentaacetate (GPA) serves as a cornerstone intermediate in carbohydrate chemistry and drug development. While often colloquially referred to, its precise chemical identity is 1,2,3,4,6-penta-O-acetyl-D-glucopyranose . It exists primarily as two anomers (
Chemical Identity & Nomenclature
Critical Nomenclature Note: The designation "1,2,3,4,5-pentaacetate" is chemically ambiguous for the standard pyranose ring form of glucose. In the stable glucopyranose ring, the oxygen atom at position 5 is part of the hemiacetal ether linkage and does not bear a hydroxyl group for acetylation.
-
Standard Form: 1,2,3,4,6-penta-O-acetyl-D-glucopyranose (The hydroxyls at C1, C2, C3, C4, and C6 are acetylated).[1]
-
Open-Chain Form: 2,3,4,5,6-penta-O-acetyl-aldehydo-D-glucose (Rare, unstable).
-
Furanose Form: 1,2,3,5,6-penta-O-acetyl-D-glucofuranose (Kinetic intermediate).
This guide focuses on the 1,2,3,4,6-pyranose forms (
Molecular Structure[3]
-
Molecular Formula:
[2][3][4][5]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Structural Key: The orientation of the acetate group at the anomeric carbon (C1) defines the isomer.
- -Anomer: C1-OAc is axial (trans to the C6-hydroxymethyl group). Stabilized by the anomeric effect.
- -Anomer: C1-OAc is equatorial (cis to the C6-hydroxymethyl group). Sterically less hindered but lacks anomeric stabilization.
Physicochemical Profile
The distinct physical properties of the anomers allow for easy separation and identification.
| Property | ||
| CAS Number | 604-68-2 | 604-69-3 |
| Melting Point | 110 – 111 °C | 130 – 132 °C |
| Solubility (Water) | Low (Hydrolyzes slowly) | Low (Hydrolyzes slowly) |
| Solubility (Organic) | Soluble in | Soluble in |
| Specific Rotation | +101.6° ( | +3.8° ( |
| Thermodynamic Stability | More stable (Anomeric Effect) | Less stable (Steric preference only) |
| Main | H-1 doublet at | H-1 doublet at |
Expert Insight: The coupling constant (
) in NMR is diagnostic. A smallvalue (~3-4 Hz) indicates an axial-equatorial relationship (alpha), while a large value (~8 Hz) indicates a diaxial relationship of the protons, confirming the beta structure where the H-1 is axial (and the OAc is equatorial).
Synthesis & Reaction Engineering
The synthesis of GPA is a classic example of Kinetic vs. Thermodynamic Control . The choice of catalyst dictates the anomeric ratio.
Mechanism of Anomeric Selectivity
-
Base Catalysis (Sodium Acetate): Promotes the formation of the
-anomer. The acetate attacks the anomeric center from the equatorial position to minimize steric strain during the transition state. This is the Kinetic Product . -
Acid Catalysis (Zinc Chloride / Acids): Promotes the formation of the
-anomer. Acid allows for the equilibration of the anomeric center. The axial position (alpha) is electronically favored due to the interaction between the ring oxygen lone pair and the C1-OAc antibonding orbital (The Anomeric Effect). This is the Thermodynamic Product .
Figure 1: Divergent synthetic pathways for
Experimental Protocols
Protocol A: Synthesis of
-D-Glucose Pentaacetate (Kinetic)
-
Reagents: D-Glucose (5 g), Anhydrous Sodium Acetate (4 g), Acetic Anhydride (25 mL).
-
Setup: Round-bottom flask with reflux condenser and drying tube.
-
Procedure:
-
Mix glucose and sodium acetate in the flask.
-
Heat the mixture on a steam bath or oil bath. The reaction is exothermic; maintain gentle reflux for 1 hour.
-
Quenching: Pour the hot clear solution into 200 mL of ice-water with vigorous stirring. The
-anomer will precipitate as a white solid. -
Purification: Filter the solid and recrystallize from ethanol.
-
-
Yield: Expect ~60-70%. Melting point should be ~131-132°C.
Protocol B: Synthesis of
-D-Glucose Pentaacetate (Thermodynamic)
-
Reagents: D-Glucose (5 g), Zinc Chloride (2 g, anhydrous), Acetic Anhydride (25 mL).
-
Procedure:
-
Dissolve Zinc Chloride in Acetic Anhydride (heat may be required).
-
Add D-Glucose slowly to avoid overheating (reaction is vigorous).
-
Heat on a steam bath for 1 hour to ensure thermodynamic equilibration.
-
Quenching: Pour into ice-water. The product may initially oil out; stir for 1-2 hours to induce crystallization.
-
Purification: Recrystallize from Methanol/Water.
-
-
Yield: Expect ~60%. Melting point should be ~110°C.
Applications in Drug Development[9]
Insulin Secretagogue Activity
Recent research identifies GPA not just as an inert intermediate, but as a bioactive compound capable of stimulating insulin secretion.[10]
-
Mechanism: GPA is believed to interact with "bitter taste" receptors (T2R family) on pancreatic
-cells or trigger specific metabolic pathways. -
Anomeric Specificity: Studies indicate that
-D-glucose pentaacetate induces a rapid, peak-shaped insulin response, whereas the -anomer shows different kinetics. -
Significance: It acts as a non-glucose insulin secretagogue, potentially useful for Type 2 Diabetes pathways where glucose sensing is impaired.
Prodrug Strategy (Hydrophobic Modification)
GPA serves as a model for increasing the lipophilicity of hydrophilic drugs.
-
Principle: Peracetylation of carbohydrate moieties increases cell membrane permeability (passive diffusion). Once inside the cell, non-specific esterases hydrolyze the acetate groups, trapping the active polar drug (or sugar) inside the cytoplasm.
-
Application: Used to deliver glucose analogs (like 2-deoxyglucose) into cells to inhibit glycolysis in cancer therapy.
Glycosylation Donor
In medicinal chemistry, GPA is a precursor for glycosyl halides (e.g., acetobromo-
Figure 2: Hypothesized signaling pathway for GPA-induced insulin secretion in pancreatic
Safety & Handling
-
Hazards: GPA is generally low toxicity but acts as a skin sensitizer . Prolonged exposure can cause allergic dermatitis.
-
Handling: Use standard PPE (gloves, goggles).[11] Work in a fume hood when using acetic anhydride during synthesis due to lachrymatory vapors.
-
Storage: Store in a cool, dry place. The
-anomer is susceptible to anomerization to the -form if exposed to moisture and trace acid over long periods.
References
-
PubChem. "D-Glucose pentaacetate Compound Summary."[4] National Center for Biotechnology Information. Link
-
Leclercq-Meyer, V., & Malaisse, W. J. (1998). "Dual mode of action of glucose pentaacetates on hormonal secretion from the isolated perfused rat pancreas." American Journal of Physiology-Endocrinology and Metabolism. Link
-
Malaisse, W. J. (1998). "The riddle of L-glucose pentaacetate insulinotropic action." International Journal of Molecular Medicine. Link
- Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry.
-
Thermo Fisher Scientific. "Safety Data Sheet: beta-D-Glucose pentaacetate." Link
Sources
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- 2. D-Glucose, 2,3,4,5,6-pentaacetate (CAS 3891-59-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. D-Glucose, 2,3,4,5,6-pentaacetate [webbook.nist.gov]
- 4. D-Glucose pentaacetate | C16H22O11 | CID 520932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]
- 8. reddit.com [reddit.com]
- 9. scribd.com [scribd.com]
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